molecular formula C8H12OS B14428901 2,3-Di(propan-2-ylidene)thiiran-1-one CAS No. 81355-46-6

2,3-Di(propan-2-ylidene)thiiran-1-one

Cat. No.: B14428901
CAS No.: 81355-46-6
M. Wt: 156.25 g/mol
InChI Key: IWPIRLRKIZTFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Di(propan-2-ylidene)thiiran-1-one is a heterocyclic compound characterized by a thiirane ring substituted with two isopropylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di(propan-2-ylidene)thiiran-1-one typically involves the construction of the thiirane ring followed by the introduction of the isopropylidene groups. One common method involves the reaction of an appropriate thioketone with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the formation of the thiirane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-Di(propan-2-ylidene)thiiran-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The isopropylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles or electrophiles depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2,3-Di(propan-2-ylidene)thiiran-1-one has several scientific research applications, including:

    Chemistry: It serves as a valuable synthetic intermediate for the preparation of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,3-Di(propan-2-ylidene)thiiran-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Di(propan-2-ylidene)thiiran-1-one include:

  • 2-Ylidene-1,3-thiazolidines
  • 2-Ylidene-2,3-dihydro-1,3-thiazoles

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the thiirane ring

Properties

CAS No.

81355-46-6

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

2,3-di(propan-2-ylidene)thiirane 1-oxide

InChI

InChI=1S/C8H12OS/c1-5(2)7-8(6(3)4)10(7)9/h1-4H3

InChI Key

IWPIRLRKIZTFJU-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=C(C)C)S1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.